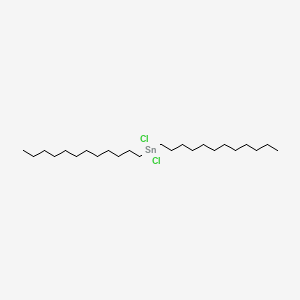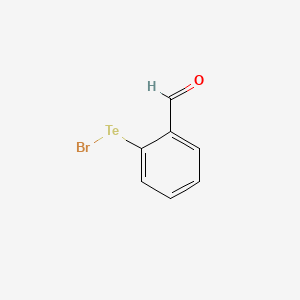
2,2,2-Trichloro-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-(2-methylphenyl)acetamide is a chemical compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.52 g/mol . It is characterized by the presence of a trichloromethyl group attached to an acetamide moiety, which is further substituted with a 2-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the heat generated during the reaction. The product is then purified through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, yielding 2-methylphenylamine and trichloroacetic acid.
Nucleophilic Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with appropriate nucleophiles, replacing one or more chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as reagents under reflux conditions.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols, and the reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Hydrolysis: Produces 2-methylphenylamine and trichloroacetic acid.
Nucleophilic Substitution: Yields various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloro-N-(2-methylphenyl)acetamide has several scientific research applications:
Mechanism of Action
it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N-(3-methylphenyl)acetamide: Similar structure but with the methyl group at the 3-position.
2,2,2-Trichloro-N-phenylacetamide: Lacks the methyl substitution on the phenyl ring.
2,2-Dichloro-N-(2-methylphenyl)acetamide: Contains two chlorine atoms instead of three.
Uniqueness
2,2,2-Trichloro-N-(2-methylphenyl)acetamide is unique due to the specific positioning of the trichloromethyl and 2-methylphenyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
4257-87-8 |
|---|---|
Molecular Formula |
C9H8Cl3NO |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C9H8Cl3NO/c1-6-4-2-3-5-7(6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) |
InChI Key |
BZXIBNBKWPPYDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11956863.png)



![4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol](/img/structure/B11956890.png)






